molecular formula C22H25N3O5S B2980906 ethyl 4-({[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate CAS No. 1252822-88-0

ethyl 4-({[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate

Cat. No.: B2980906
CAS No.: 1252822-88-0
M. Wt: 443.52
InChI Key: URUCYYJMMWGPKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C22H25N3O5S and its molecular weight is 443.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis

Research shows that derivatives of ethyl 4-({[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate have been utilized in the synthesis of various heterocyclic systems. For instance, Selič and Stanovnik (1997) demonstrated the preparation of fused heterocyclic systems using compounds related to this compound, leading to the synthesis of derivatives like pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones (Selič & Stanovnik, 1997).

Herbicide Development

In the field of agriculture, such compounds have been explored for their herbicidal properties. Tamaru et al. (1997) described the synthesis and structure-activity studies of analogues of a herbicide, where modifications to a prototype similar in structure to this compound, resulted in effective herbicidal activity against Barnyard grass (Tamaru et al., 1997).

Hydrogen-bonded Supramolecular Structures

Portilla et al. (2007) explored the hydrogen-bonded supramolecular structures in derivatives of such compounds. They examined molecules like ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, which is structurally related, and how they are linked by hydrogen bonds into various dimensional structures (Portilla et al., 2007).

Anti-Juvenile Hormone Agents

In entomology, derivatives of this compound have been studied as potential anti-juvenile hormone agents. Kuwano et al. (2008) investigated ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate, a compound with similar structure, for its effects on the metamorphosis in silkworms, showcasing its application in insect development and control (Kuwano et al., 2008).

Antitumor Agents

Gangjee et al. (2009) synthesized analogues of this compound as potential dual thymidylate synthase and dihydrofolate reductase inhibitors, suggesting its application in cancer treatment (Gangjee et al., 2009).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-({[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate involves the condensation of 3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid with 4-aminobenzoic acid, followed by esterification with ethanol and ethyl chloroformate. The final product is purified by recrystallization.", "Starting Materials": [ "3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid", "4-aminobenzoic acid", "ethanol", "ethyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid with 4-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 4-({[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoic acid.", "Step 2: Esterification of the intermediate with ethanol and ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 4-({[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate.", "Step 3: Purification of the final product by recrystallization from a suitable solvent such as ethanol." ] }

1252822-88-0

Molecular Formula

C22H25N3O5S

Molecular Weight

443.52

IUPAC Name

ethyl 4-[[2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C22H25N3O5S/c1-4-30-21(28)15-5-7-16(8-6-15)23-18(26)13-25-17-10-12-31-19(17)20(27)24(22(25)29)11-9-14(2)3/h5-8,10,12,14H,4,9,11,13H2,1-3H3,(H,23,26)

InChI Key

URUCYYJMMWGPKX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC(C)C)SC=C3

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.